molecular formula C20H32ClNO B14316325 4-Cyclohexyl-6-(dimethylamino)-4-phenylhexan-3-one;hydrochloride CAS No. 112239-89-1

4-Cyclohexyl-6-(dimethylamino)-4-phenylhexan-3-one;hydrochloride

Cat. No.: B14316325
CAS No.: 112239-89-1
M. Wt: 337.9 g/mol
InChI Key: UOZFVEUFXYHMAQ-UHFFFAOYSA-N
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Description

4-Cyclohexyl-6-(dimethylamino)-4-phenylhexan-3-one;hydrochloride is a synthetic organic compound with a complex structure It is characterized by the presence of cyclohexyl, dimethylamino, and phenyl groups attached to a hexanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohexyl-6-(dimethylamino)-4-phenylhexan-3-one;hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of cyclohexylmagnesium bromide with 4-phenyl-3-hexanone under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of catalysts and specific solvents can enhance the yield and purity of the final product. The process is carefully monitored to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexyl-6-(dimethylamino)-4-phenylhexan-3-one;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohexyl-phenylcarboxylic acid.

    Reduction: Formation of 4-cyclohexyl-6-(dimethylamino)-4-phenylhexanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Cyclohexyl-6-(dimethylamino)-4-phenylhexan-3-one;hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-Cyclohexyl-6-(dimethylamino)-4-phenylhexan-3-one;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Cyclohexyl-6-(dimethylamino)-4-phenylhexanol: A reduced form of the compound with similar structural features.

    4-Cyclohexyl-6-(dimethylamino)-4-phenylhexanoic acid: An oxidized derivative with different chemical properties.

Uniqueness

4-Cyclohexyl-6-(dimethylamino)-4-phenylhexan-3-one;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in research and industrial applications.

Properties

CAS No.

112239-89-1

Molecular Formula

C20H32ClNO

Molecular Weight

337.9 g/mol

IUPAC Name

4-cyclohexyl-6-(dimethylamino)-4-phenylhexan-3-one;hydrochloride

InChI

InChI=1S/C20H31NO.ClH/c1-4-19(22)20(15-16-21(2)3,17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5,7-8,11-12,18H,4,6,9-10,13-16H2,1-3H3;1H

InChI Key

UOZFVEUFXYHMAQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(CCN(C)C)(C1CCCCC1)C2=CC=CC=C2.Cl

Origin of Product

United States

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